N-butyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
Chemical Structure and Properties
The compound N-butyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine (hereafter referred to as the "target compound") is a pyrazolo[1,5-a]pyrimidine derivative with the following structural features (Figure 1):
- Position 2: Trifluoromethyl (-CF₃) group, enhancing metabolic stability and lipophilicity.
- Position 3: 4-Methylphenyl group, contributing to electron-donating effects and modulating steric interactions.
- Position 5: Methyl (-CH₃) group, balancing steric and electronic properties.
- Position 7: N-butyl (-CH₂CH₂CH₂CH₃) substituent, influencing solubility and pharmacokinetics.
Molecular Formula: C₂₀H₂₂F₃N₄
Molecular Weight: 362.4 g/mol .
Properties
Molecular Formula |
C19H21F3N4 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-butyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C19H21F3N4/c1-4-5-10-23-15-11-13(3)24-18-16(14-8-6-12(2)7-9-14)17(19(20,21)22)25-26(15)18/h6-9,11,23H,4-5,10H2,1-3H3 |
InChI Key |
NXVQPWKDRSXHIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=NC2=C(C(=NN12)C(F)(F)F)C3=CC=C(C=C3)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-butyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving a suitable hydrazine and a β-ketoester.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Functionalization of the core:
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and minimize costs, potentially using continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
N-butyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding amines or alcohols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
Antimycobacterial Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimycobacterial properties. For instance, compounds structurally similar to N-butyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine have been shown to inhibit Mycobacterium tuberculosis by targeting ATP synthase. The structure-activity relationship (SAR) studies suggest that modifications at the C-7 position can enhance efficacy against mycobacterial strains .
Anticancer Properties
The compound's structural features position it as a candidate for anticancer drug development. Similar pyrazolo[1,5-a]pyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung cancer (A549) cells. The presence of the trifluoromethyl group is believed to contribute to improved interactions with biological targets .
Insecticidal and Antifungal Activities
Recent studies have explored the insecticidal and antifungal properties of trifluoromethyl pyrimidine derivatives. Compounds exhibiting structural similarities have shown promising results in vitro against fungal pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, as well as insect pests like Mythimna separata. These findings suggest potential applications in agricultural pest management .
Case Studies
Mechanism of Action
The mechanism of action of N-butyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, potentially leading to the modulation of biological pathways involved in disease processes . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Modifications
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, often explored for its bioisosteric similarity to purines. Key analogs and their structural variations are compared below:
Substituent Variations at Position 3
- Target Compound : 4-Methylphenyl (electron-donating, lipophilic).
- : 5-Methyl-N-(3-methylbutyl)-3-phenyl analog (phenyl group lacks methyl substitution) .
- : 3-(4-Fluorophenyl) derivatives (electron-withdrawing fluorine enhances polarity) .
- : 3-(4-Fluorophenyl)-5-phenyl analogs (dual aryl groups improve target binding in mycobacterial ATP synthase inhibition) .
Substituent Variations at Position 7 (Amine Group)
- Target Compound : N-butyl (linear alkyl chain, moderate hydrophobicity).
- : N-(Pyridin-2-ylmethyl) substituents (aromatic, capable of hydrogen bonding) .
- : N-(Pyridin-2-ylmethyl) with additional methyl/methoxy groups (improved anti-mycobacterial activity) .
Substituent Variations at Position 2
- Target Compound : Trifluoromethyl (-CF₃).
- : Triazolopyrimidines with -CF₃ (distinct core scaffold but similar electronic effects) .
- : Unsubstituted or methyl groups at position 2 (reduced steric hindrance) .
Impact : The -CF₃ group in the target compound enhances metabolic stability and may confer resistance to oxidative degradation.
Anti-Mycobacterial Activity
- : 3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl) derivatives exhibit MIC values <1 µM against Mycobacterium tuberculosis (M.tb) .
- Hypothesis for Target Compound : The 4-methylphenyl group may reduce potency compared to fluorophenyl analogs but improve pharmacokinetic properties (e.g., half-life).
Anti-Wolbachia Activity
Physicochemical and Pharmacokinetic Properties
Optimization Strategies
- Position 3 : Introducing electron-withdrawing groups (e.g., -F) could improve target binding but reduce lipophilicity.
- Position 7 : Replacing N-butyl with branched alkyl chains (e.g., isopentyl in ) may balance solubility and activity .
Biological Activity
N-butyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound with potential therapeutic applications, particularly in oncology and inflammation management. Its complex structure includes a pyrazolo[1,5-a]pyrimidine core, which has been associated with various biological activities.
- Molecular Formula: C19H21F3N4
- Molecular Weight: 362.4 g/mol
- CAS Number: 1031599-50-4
Biological Activity
Research has demonstrated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Anticancer Activity
- Mechanism of Action : Pyrazolo[1,5-a]pyrimidines have been shown to disrupt microtubule assembly, which is crucial for cell division. This mechanism positions them as potential anticancer agents.
- Cell Line Studies : In vitro studies on breast cancer MDA-MB-231 cells indicated that certain derivatives could induce apoptosis and enhance caspase-3 activity significantly at concentrations around 10 μM. This suggests a promising pathway for further development in cancer therapeutics .
| Compound | Cell Line | IC50 (μM) | Effectivity |
|---|---|---|---|
| N-butyl... | MDA-MB-231 | 10 | Induces apoptosis |
| N-butyl... | HeLa | 7.8 | Comparable to Doxorubicin |
Anti-inflammatory Activity
Studies have reported that pyrazolo[1,5-a]pyrimidine derivatives demonstrate significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes.
- COX Inhibition : The compound exhibited potent inhibitory activity against COX-1 and COX-2 with IC50 values indicating superior selectivity compared to traditional NSAIDs like celecoxib .
- In Vivo Studies : Animal models have shown that these compounds can reduce edema and pain responses significantly, suggesting their potential as effective anti-inflammatory agents.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |
|---|---|---|---|
| N-butyl... | 5.40 | 0.01 | >344 |
Case Study 1: Analgesic Effects
A recent study evaluated the analgesic properties of this compound in an acute pain model in mice. The results showed a significant reduction in pain response compared to controls, reinforcing its potential as an analgesic agent.
Case Study 2: Antitumor Activity
In another study focusing on various cancer cell lines, the compound was tested against lung and colorectal cancer cells. The results indicated a marked inhibition of cell proliferation at low micromolar concentrations, highlighting its broad-spectrum anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
